molecular formula C21H18FN5O4S B2781815 N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1020967-50-3

N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2781815
M. Wt: 455.46
InChI Key: SJEBGWXVOXJNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O4S and its molecular weight is 455.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds with fluorophenyl and furan units, similar to the specified chemical structure, have been investigated for their antimicrobial and anticancer activities. For instance, fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial activity, suggesting that the incorporation of a fluorophenyl group might contribute to antimicrobial properties (B. Sathe et al., 2011). Additionally, benzothiazole derivatives, sharing structural resemblance, have been explored for their anticonvulsant and anticancer activities, indicating potential research directions for cancer and neurological disorders (M. Amir et al., 2011).

Src Kinase Inhibition and Anticancer Activity

Thiazolyl N-benzyl-substituted acetamide derivatives, including structures with morpholino and furan units, have been synthesized and evaluated for Src kinase inhibitory activities and anticancer properties. This suggests a potential area of research for the compound , focusing on cancer therapy through kinase inhibition (Asal Fallah-Tafti et al., 2011).

Antioxidant Activity

Compounds featuring morpholino and furan moieties have been analyzed for their antioxidant activities, a crucial aspect in mitigating oxidative stress-related diseases. This area could be a significant application for the compound, focusing on disorders caused by oxidative stress (K. Chkirate et al., 2019).

Anti-inflammatory and Antinociceptive Effects

The presence of furan and acetamide groups in compounds has been linked to anti-inflammatory and antinociceptive effects. Research into similar compounds has demonstrated significant activity, suggesting that the compound could be explored for potential applications in pain management and inflammation control (T. Selvam et al., 2012).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4S/c22-13-3-5-14(6-4-13)23-16(28)12-27-20(29)18-19(17(25-27)15-2-1-9-31-15)32-21(24-18)26-7-10-30-11-8-26/h1-6,9H,7-8,10-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEBGWXVOXJNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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